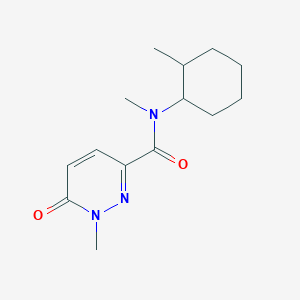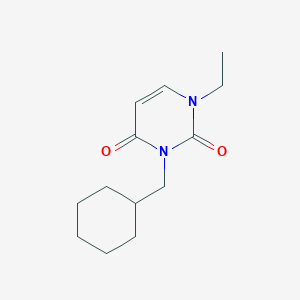
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide, also known as DMBC, is a chemical compound that has recently gained attention in scientific research. DMBC is a cyclobutane derivative that has been shown to have potential applications in the field of medicine due to its unique structure and mechanism of action. In
Wirkmechanismus
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the modulation of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity and a reduction in seizures, pain, and inflammation.
Biochemical and Physiological Effects
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to reduce the levels of glutamate, an excitatory neurotransmitter that plays a role in the development of seizures, pain, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and can be used in in vitro and in vivo experiments. However, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has limitations in terms of its solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. One area of research could focus on the development of new synthesis methods that increase the yield and purity of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. Another area of research could focus on the development of new analogs of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide that have improved solubility and pharmacological properties. Finally, future research could focus on the use of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide in the treatment of other neurological and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide involves the reaction of 2,2-dimethyl-1,3-propanediol with cyclobutanecarboxylic acid in the presence of a catalyst. The resulting product is then reacted with methylamine to produce N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide. This synthesis method has been found to be efficient and yields high purity N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticonvulsant effects and can be used to treat epilepsy. N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has also been found to have analgesic properties and can be used to treat pain. In addition, N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide has been shown to have anti-inflammatory effects and can be used to treat inflammation-related diseases.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(12(2,3)4)13(5)11(14)10-7-6-8-10/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKKEOFVTXOFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutan-2-yl)-N-methylcyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
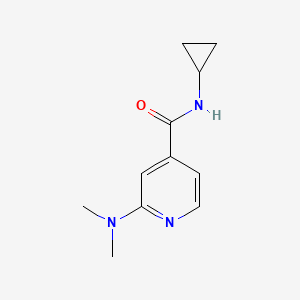
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
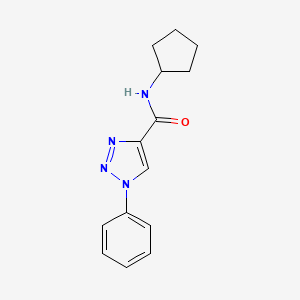
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

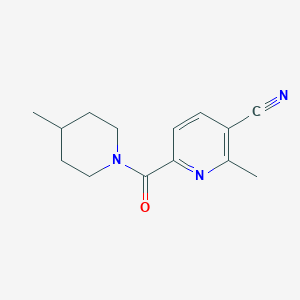
![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
